molecular formula C8H9NO5S B2635184 5-(Ethylsulfonyl)-2-oxo-1,2-dihydropyridine-3-carboxylic acid CAS No. 2138291-45-7

5-(Ethylsulfonyl)-2-oxo-1,2-dihydropyridine-3-carboxylic acid

Cat. No. B2635184
CAS RN: 2138291-45-7
M. Wt: 231.22
InChI Key: KRGYDDSOXJJFIG-UHFFFAOYSA-N
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Description

5-(Ethylsulfonyl)-2-oxo-1,2-dihydropyridine-3-carboxylic acid (ESO) is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, particularly in medicinal chemistry. ESO belongs to the class of dihydropyridines, which are widely used as calcium channel blockers in the treatment of cardiovascular diseases. However, ESO has been found to exhibit unique properties that make it a promising candidate for drug development and other research applications.

Scientific Research Applications

Chemical Synthesis and Modification

5-(Ethylsulfonyl)-2-oxo-1,2-dihydropyridine-3-carboxylic acid and its derivatives play a significant role in chemical synthesis. For instance, they are involved in the recyclization process of ethyl 1-alkyl-5-benzoyl-6-methylsulfanyl-2-oxo-1,2-dihydropyridine-3-carboxylates with nitrogen-containing binucleophiles. This process leads to the formation of bicyclic N-alkyl-5-benzoyl-2-oxo-1,2-dihydropyridine-3-carboxamide derivatives. The sequence of intermediate recyclization products and their formation has been an area of interest in chemical research (Britsun et al., 2009).

Catalytic and Biological Applications

Derivatives of dihydropyridine, closely related to 5-(Ethylsulfonyl)-2-oxo-1,2-dihydropyridine-3-carboxylic acid, have been synthesized and shown to act as potent antioxidants and chelating agents. These properties suggest potential therapeutic applications in treating diseases associated with metal-induced oxidative stress (Sudhana & Pradeepkiran Jangampalli Adi, 2019).

Protective Group Chemistry

In the realm of synthetic chemistry, certain derivatives of 5-(Ethylsulfonyl)-2-oxo-1,2-dihydropyridine-3-carboxylic acid have been explored as protecting groups for carboxylic acids. The π-deficient 2-(arylsulfonyl)ethyl groups are notable for their ease of removal under mild basic conditions, which is crucial in multi-step organic syntheses (Alonso et al., 2003).

Nanotechnology and Catalysis

Recent advancements in nanotechnology and catalysis have also seen the application of dihydropyridine derivatives. For example, carbon-supported polyindole-5-carboxylic acid bonded with pyridine-2,4-diamine copper complex has shown significant promise as a non-precious oxygen reduction catalyst. This discovery has implications for energy conversion and storage technologies (Yu et al., 2014).

properties

IUPAC Name

5-ethylsulfonyl-2-oxo-1H-pyridine-3-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9NO5S/c1-2-15(13,14)5-3-6(8(11)12)7(10)9-4-5/h3-4H,2H2,1H3,(H,9,10)(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KRGYDDSOXJJFIG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCS(=O)(=O)C1=CNC(=O)C(=C1)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9NO5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(Ethanesulfonyl)-2-oxo-1,2-dihydropyridine-3-carboxylic acid

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